![molecular formula C15H25N3O B14587395 Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]- CAS No. 61322-01-8](/img/structure/B14587395.png)
Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]- is an organic compound belonging to the amide class. It is characterized by the presence of an amide group (C=O-NH2) and is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]- can be synthesized through several methods. One common approach involves the condensation reaction between urea and propanoic acid . Another method includes the dehydration of ammonium propionate . These reactions typically require specific conditions such as controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of propanamide derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques is common to achieve high-quality products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]- has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide: A simpler amide with similar properties but lacking the additional functional groups.
N-Methylpropanamide: Another derivative with a methyl group attached to the nitrogen atom.
N,N-Diethylpropanamide: A compound with two ethyl groups attached to the nitrogen atom.
Uniqueness
Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]- is unique due to its complex structure, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
61322-01-8 |
|---|---|
Formule moléculaire |
C15H25N3O |
Poids moléculaire |
263.38 g/mol |
Nom IUPAC |
3-[2-[benzyl(methyl)amino]ethylamino]-N-ethylpropanamide |
InChI |
InChI=1S/C15H25N3O/c1-3-17-15(19)9-10-16-11-12-18(2)13-14-7-5-4-6-8-14/h4-8,16H,3,9-13H2,1-2H3,(H,17,19) |
Clé InChI |
UQUVYDUVPCQREV-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)CCNCCN(C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


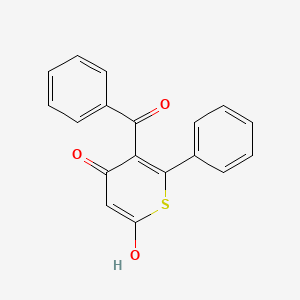
![5-dodecoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14587322.png)
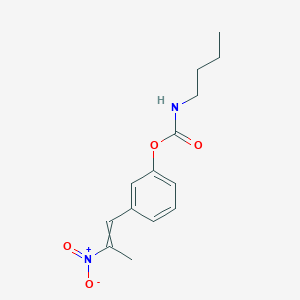

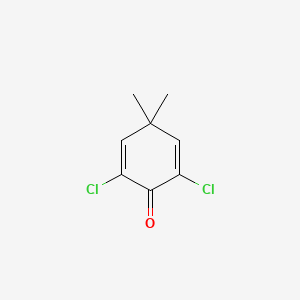
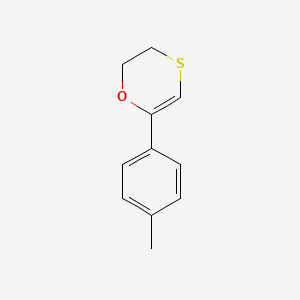
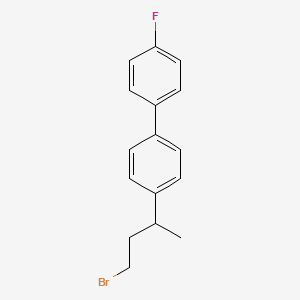
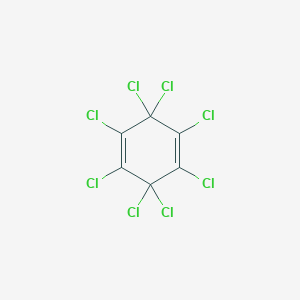
![Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14587401.png)
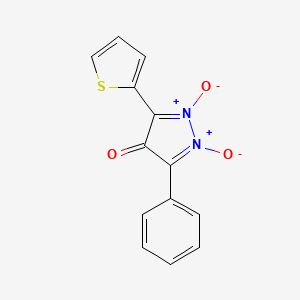
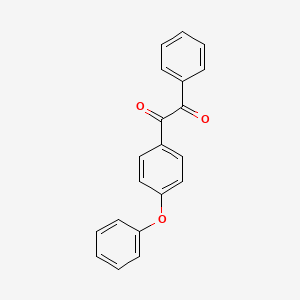
![N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14587412.png)
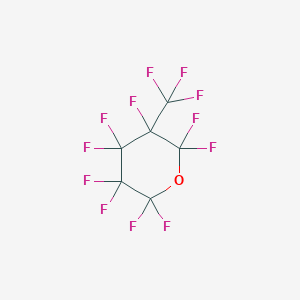
![6-[(4-Chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one](/img/structure/B14587421.png)
